molecular formula C10H15FN4O2 B13427382 1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13427382
M. Wt: 242.25 g/mol
InChI Key: NUJJOAHEEKEIGD-UHFFFAOYSA-N
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Description

1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound contains a pyrrolidine ring, a triazole ring, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an appropriate carbonyl compound.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Formation of the Triazole Ring: The triazole ring can be formed through a Huisgen cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide or electrophilic substitution using halogenating agents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
  • 1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-methanol

Uniqueness

1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H15FN4O2

Molecular Weight

242.25 g/mol

IUPAC Name

1-[[1-(2-fluoroethyl)pyrrolidin-3-yl]methyl]triazole-4-carboxylic acid

InChI

InChI=1S/C10H15FN4O2/c11-2-4-14-3-1-8(5-14)6-15-7-9(10(16)17)12-13-15/h7-8H,1-6H2,(H,16,17)

InChI Key

NUJJOAHEEKEIGD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CN2C=C(N=N2)C(=O)O)CCF

Origin of Product

United States

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